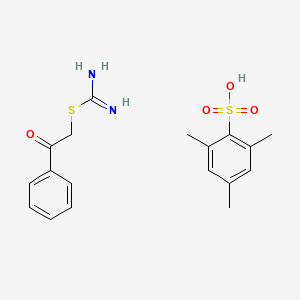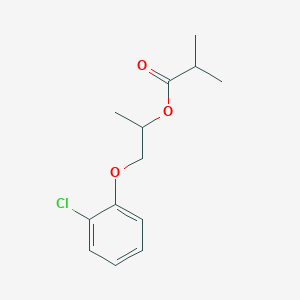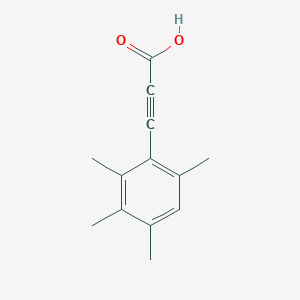
3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C13H14O2. It is characterized by a phenyl ring substituted with four methyl groups at positions 2, 3, 4, and 6, and a prop-2-ynoic acid group attached to the phenyl ring.
Preparation Methods
The synthesis of 3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone derivatives, which are then subjected to various chemical reactions to introduce the necessary functional groups.
Reaction Conditions: The key steps include halogenation, alkylation, and coupling reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogens, metal catalysts, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism by which 3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid exerts its effects involves interactions with molecular targets and pathways:
Comparison with Similar Compounds
When compared to similar compounds, 3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid stands out due to its unique structure and properties:
Properties
CAS No. |
6324-19-2 |
|---|---|
Molecular Formula |
C13H14O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C13H14O2/c1-8-7-9(2)12(5-6-13(14)15)11(4)10(8)3/h7H,1-4H3,(H,14,15) |
InChI Key |
YTIHUUBKLCHORS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C#CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



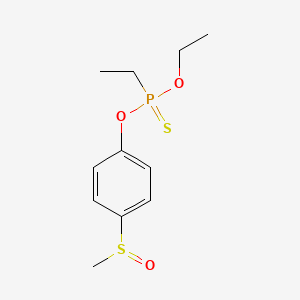
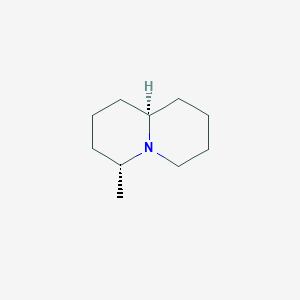
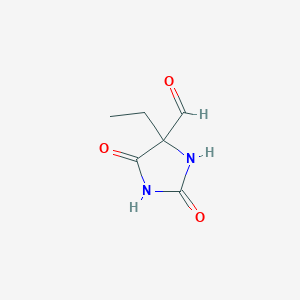
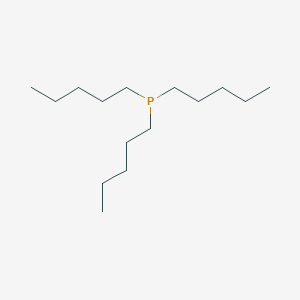
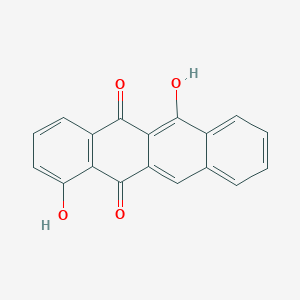
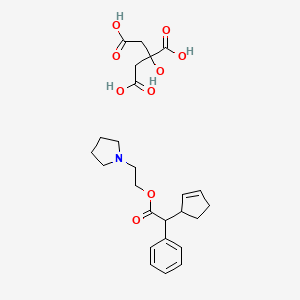

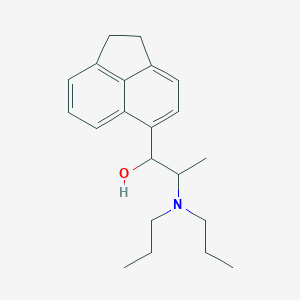
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
